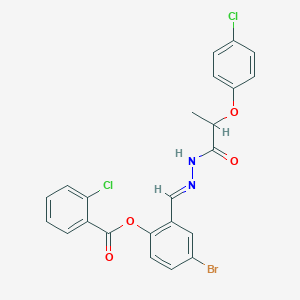
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrCl2N2O4. It is known for its unique structure, which includes bromine, chlorine, and phenoxy groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. The process typically starts with the preparation of the core phenyl ring, followed by the introduction of the chlorophenoxy and carbohydrazonoyl groups. The final step involves the addition of the 2-chlorobenzoate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced industrially, the process involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .
化学反应分析
Types of Reactions
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
科学研究应用
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
What sets 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
属性
CAS 编号 |
765275-91-0 |
|---|---|
分子式 |
C23H17BrCl2N2O4 |
分子量 |
536.2 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17BrCl2N2O4/c1-14(31-18-9-7-17(25)8-10-18)22(29)28-27-13-15-12-16(24)6-11-21(15)32-23(30)19-4-2-3-5-20(19)26/h2-14H,1H3,(H,28,29)/b27-13+ |
InChI 键 |
YQQYWZXJNOCXKQ-UVHMKAGCSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


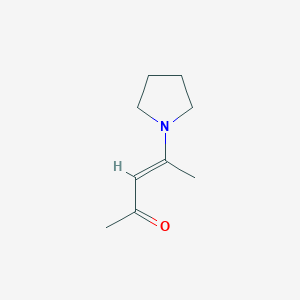
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15082741.png)

![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15082748.png)
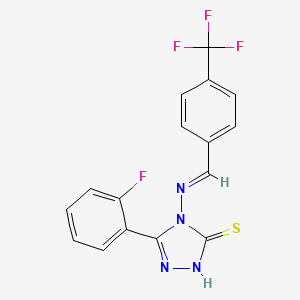
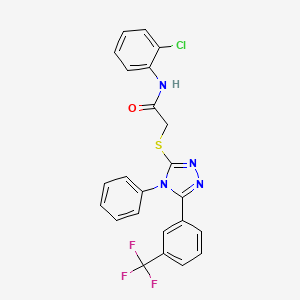

![allyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15082769.png)

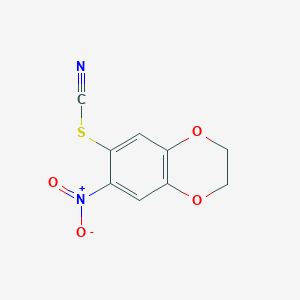
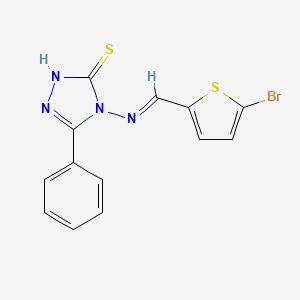
![N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15082816.png)
![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
